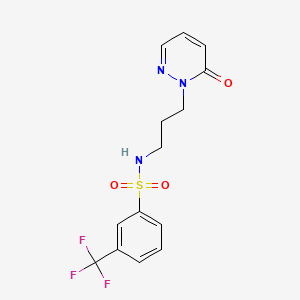![molecular formula C13H25N3O2S B2970446 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415502-07-5](/img/structure/B2970446.png)
1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
作用机制
The mechanism of action of 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also exhibits anti-inflammatory and anti-microbial activity by inhibiting the production of pro-inflammatory cytokines and reducing the growth of bacteria.
Biochemical and Physiological Effects:
1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic animals.
实验室实验的优点和局限性
One of the advantages of using 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea in laboratory experiments is its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in laboratory experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in clinical applications.
未来方向
There are many future directions for the study of 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea. One potential direction is to study its potential as an anti-cancer agent in clinical trials. Another direction is to explore its potential as an anti-inflammatory and anti-microbial agent for the treatment of various diseases. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been studied extensively for its anti-tumor, anti-inflammatory, and anti-microbial properties. Although it has shown promising results, more studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea can be synthesized using different methods. One of the most widely used methods is the reaction between 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-thiomorpholin-4-yl oxan-4-ylmethylamine. This reaction leads to the formation of 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea. Other methods include the reaction between 1,3-bis(4-morpholinyl)-2-propanol and thiourea, and the reaction between 1,3-diaminopropane and 4-thiomorpholin-4-yl oxan-4-ylmethyl isocyanate.
科学研究应用
1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has potential applications in various fields of scientific research. It has been studied extensively for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory and anti-microbial properties. Additionally, it has been tested for its potential as an anti-diabetic agent.
属性
IUPAC Name |
1-ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2S/c1-2-14-12(17)15-11-13(3-7-18-8-4-13)16-5-9-19-10-6-16/h2-11H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJXXWQZVEFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1(CCOCC1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2970366.png)
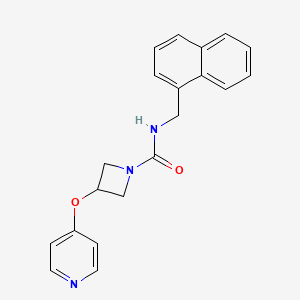
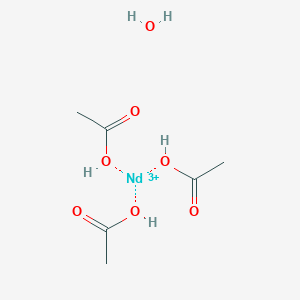
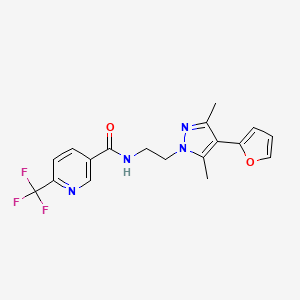

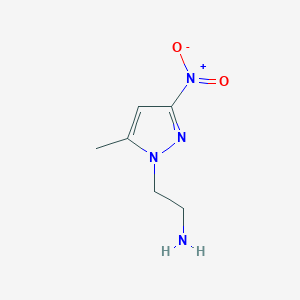
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide](/img/structure/B2970376.png)

![N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2970378.png)
![4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2970380.png)
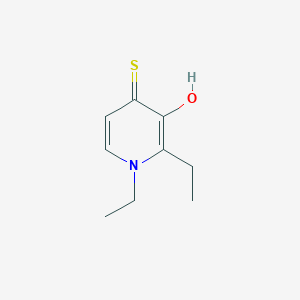
![2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2970385.png)
